2-Bromo-N-methyl-4-nitrobenzenesulfonamide
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Overview
Description
2-Bromo-N-methyl-4-nitrobenzenesulfonamide is an organic compound with the molecular formula C7H7BrN2O4S It is a derivative of benzenesulfonamide, characterized by the presence of bromine, methyl, and nitro groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-methyl-4-nitrobenzenesulfonamide typically involves the nitration of N-methylbenzenesulfonamide followed by bromination. The nitration process introduces a nitro group at the para position of the benzene ring, while the bromination step introduces a bromine atom at the ortho position relative to the sulfonamide group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or a brominating agent for the bromination step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-methyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon, tin(II) chloride, and iron powder with hydrochloric acid.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.
Reduction Reactions: The major product is 2-Bromo-N-methyl-4-aminobenzenesulfonamide.
Oxidation Reactions: The major product is 2-Bromo-N-methyl-4-nitrobenzenesulfonic acid.
Scientific Research Applications
2-Bromo-N-methyl-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-methyl-4-nitrobenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzenesulfonamide: Lacks the bromine and methyl groups, affecting its reactivity and biological activity.
2-Bromo-4-nitrobenzenesulfonamide: Lacks the methyl group, which can influence its solubility and reactivity.
Uniqueness
2-Bromo-N-methyl-4-nitrobenzenesulfonamide is unique due to the presence of all three functional groups (bromine, nitro, and methyl) on the benzene ring. This combination of groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Properties
CAS No. |
273208-08-5 |
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Molecular Formula |
C7H7BrN2O4S |
Molecular Weight |
295.11 g/mol |
IUPAC Name |
2-bromo-N-methyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H7BrN2O4S/c1-9-15(13,14)7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 |
InChI Key |
VSDNDBHGNUIWJT-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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